
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine can be synthesized via a multi-step process involving the formation of the triazole and pyrazole rings. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole and pyrazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole and pyrazole rings.
Reduction: Aminated derivatives.
Substitution: Various substituted triazole and pyrazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as dyes and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the pyrazole moiety.
3-(1H-1,2,3-triazol-4-YL)-1H-pyrazole: Similar structure but without the methyl group on the pyrazole ring.
1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazole: Similar but lacks the amine group.
Uniqueness: 1-Methyl-3-(1H-1,2,3-triazol-4-YL)-1H-pyrazol-5-amine is unique due to the presence of both the triazole and pyrazole rings, as well as the specific substitution pattern.
Propriétés
Formule moléculaire |
C6H8N6 |
|---|---|
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
2-methyl-5-(2H-triazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-6(7)2-4(10-12)5-3-8-11-9-5/h2-3H,7H2,1H3,(H,8,9,11) |
Clé InChI |
LNQHCJOFGUXKSH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=NNN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


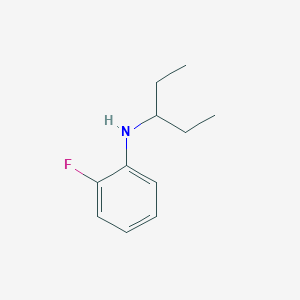
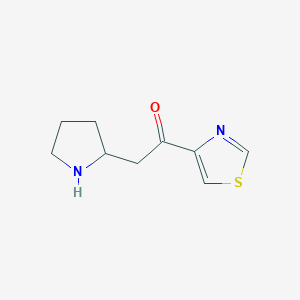
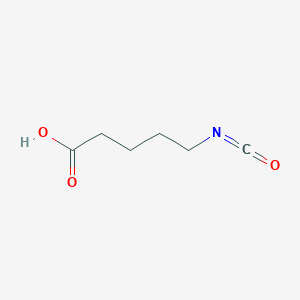

![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
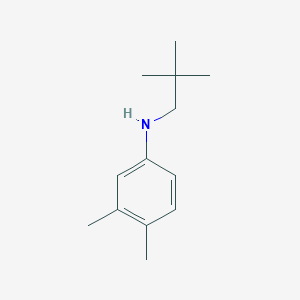
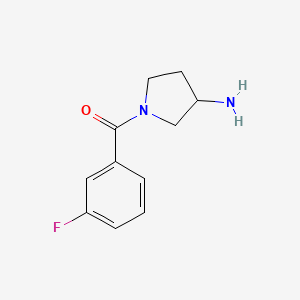
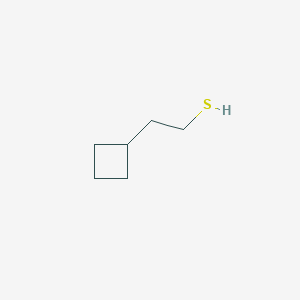
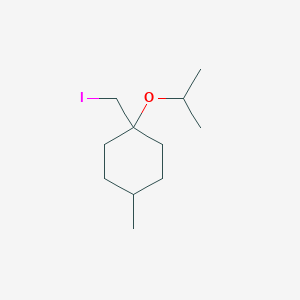
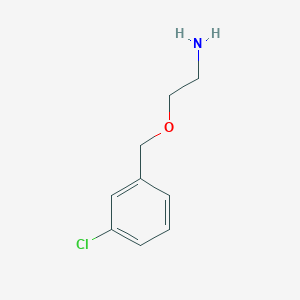

![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
